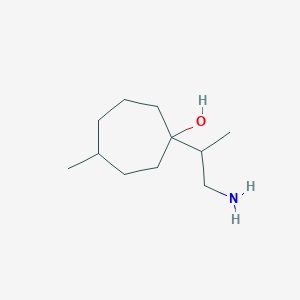1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL
CAS No.:
Cat. No.: VC17684950
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H23NO |
|---|---|
| Molecular Weight | 185.31 g/mol |
| IUPAC Name | 1-(1-aminopropan-2-yl)-4-methylcycloheptan-1-ol |
| Standard InChI | InChI=1S/C11H23NO/c1-9-4-3-6-11(13,7-5-9)10(2)8-12/h9-10,13H,3-8,12H2,1-2H3 |
| Standard InChI Key | ARADYGGFDMYZQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(CC1)(C(C)CN)O |
Introduction
Structural Characteristics and Nomenclature
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(1-aminopropan-2-yl)-4-methylcycloheptan-1-ol delineates a seven-membered cycloheptane ring substituted with:
-
A hydroxyl group (-OH) at position 1.
-
A methyl group (-CH₃) at position 4.
-
A 1-aminopropan-2-yl group (-CH(CH₂NH₂)CH₃) at position 1.
The molecular formula is C₁₁H₂₃NO, with a molecular weight of 185.31 g/mol (calculated via PubChem’s molecular formula tool ).
Stereochemical Considerations
The presence of chiral centers at the cycloheptanol’s C1 (due to hydroxyl and aminopropan-2-yl substituents) and the aminopropan-2-yl group’s C2 necessitates stereospecific synthesis. Computational models suggest four possible stereoisomers, though no experimental data on enantiomeric resolution exists .
Comparative Analysis with Structural Analogs
Cycloheptanol Derivatives
The closest structurally documented analog is 1-(1-aminoethyl)-4-methylcycloheptan-1-ol (PubChem CID: 165721347), which shares the cycloheptanol backbone but features a shorter 1-aminoethyl side chain . Key differences include:
| Property | 1-(1-Aminopropan-2-yl)-4-methylcycloheptan-1-ol | 1-(1-Aminoethyl)-4-methylcycloheptan-1-ol |
|---|---|---|
| Molecular Formula | C₁₁H₂₃NO | C₁₀H₂₁NO |
| Molecular Weight (g/mol) | 185.31 | 171.28 |
| Substituent Length | C3 (propan-2-yl) | C2 (ethyl) |
The extended side chain in the target compound may enhance hydrophobic interactions in biological systems compared to its shorter-chain analog .
Cyclohexane-Based Analogs
4-(1-Aminopropan-2-yl)-1-methylcyclohexan-1-amine (PubChem CID: 70400644) provides insights into the stereoelectronic effects of aminopropan-2-yl substituents on six-membered rings . While its cyclohexane backbone differs, its SMILES string (CC(CN)C1CCC(CC1)(C)N) highlights conformational flexibility akin to the target compound.
Synthetic Pathways and Challenges
Retrosynthetic Analysis
The synthesis of 1-(1-aminopropan-2-yl)-4-methylcycloheptan-1-ol could involve:
-
Cycloheptanone Precursor: 4-Methylcycloheptanone serves as a starting material for Grignard or reductive amination reactions.
-
Aminopropan-2-yl Introduction: A nucleophilic addition of a lithiated aminopropane derivative to the ketone, followed by reduction.
-
Hydroxyl Group Retention: Protection/deprotection strategies to preserve the C1 hydroxyl during functionalization.
Methodological Insights from Patents
While no direct synthesis routes are documented, the patent RU2383540C2 demonstrates techniques for introducing morpholinone and oxazolidinone groups to cycloheptane systems. Key takeaways include:
-
Use of aqueous ethanol (1:2 v/v) for aminolysis reactions at 55–65°C .
-
Phosgene equivalents for cyclization steps to form heterocyclic moieties .
Physicochemical Properties and Predictive Data
Calculated Properties
Using tools from PubChem and ChemAxon:
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coeff.) | 1.82 | XLogP3-AA |
| Hydrogen Bond Donors | 2 (OH, NH₂) | PubChem Descriptor |
| Hydrogen Bond Acceptors | 2 (OH, NH₂) | PubChem Descriptor |
| Topological Polar SA | 52.7 Ų | ChemAxon Calculator |
Solubility and Stability
-
Aqueous Solubility: Predicted solubility of 1.2 mg/mL (ESOL Model), indicating moderate hydrophilicity.
-
Stability: The β-amino alcohol structure may render it prone to intramolecular cyclization under acidic conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume